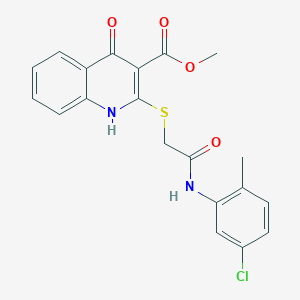
Methyl 2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a quinoline core, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3O4S, with a molecular weight of approximately 399.88 g/mol. The compound features a chloro-substituted phenyl group, which may enhance its biological activity through interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell proliferation and survival.
- Receptor Modulation : It has the potential to interact with various receptors, influencing signaling pathways associated with inflammation and apoptosis.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds within the quinoline class. For instance:
- Cell Line Studies : Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These studies often utilize assays such as MTT and LDH to assess cell viability and cytotoxicity .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| B | PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Properties
Compounds with quinoline structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar activities.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline showed significant anticancer activity through apoptosis induction in human cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .
- Antimicrobial Efficacy : In another study, a related quinoline compound demonstrated potent antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the side chains could lead to enhanced efficacy against resistant strains .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. Results indicated significant tumor reduction in treated groups compared to controls, supporting further investigation into clinical applications .
Eigenschaften
IUPAC Name |
methyl 2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-11-7-8-12(21)9-15(11)22-16(24)10-28-19-17(20(26)27-2)18(25)13-5-3-4-6-14(13)23-19/h3-9H,10H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRIUQSRRUWXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














